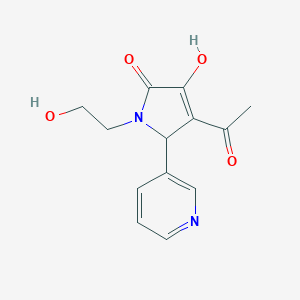
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The exact mechanism of action of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating the activity of several enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to reduce oxidative stress and DNA damage, suggesting a potential role in the prevention of age-related diseases. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a drug candidate. Its ability to modulate the activity of several enzymes and receptors, as well as its anti-inflammatory, anti-oxidant, and anti-cancer properties, make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the further investigation of its mechanism of action, particularly in relation to its effects on specific enzymes and receptors. Another potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and human clinical trials. Finally, the potential of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one as a drug candidate for the treatment of various diseases should be further explored.
Synthesemethoden
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxylic acid with ethyl acetoacetate, followed by cyclization and subsequent reduction with sodium borohydride. The final product is obtained as a white crystalline solid with a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to modulate the activity of several enzymes and receptors, making it a potential candidate for drug development.
Eigenschaften
Produktname |
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H14N2O4/c1-8(17)10-11(9-3-2-4-14-7-9)15(5-6-16)13(19)12(10)18/h2-4,7,11,16,18H,5-6H2,1H3 |
InChI-Schlüssel |
QKTLZXLNWHVPPW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CCO)O |
Kanonische SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)
![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
![4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247011.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
![2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
![N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B247019.png)
amino]propanamide](/img/structure/B247020.png)
amino]propanamide](/img/structure/B247021.png)
![3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247023.png)
![N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B247027.png)